

# Spectroscopic Profile of [2-(2-Furyl)phenyl]methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *[2-(2-Furyl)phenyl]methanol*

Cat. No.: *B158806*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for **[2-(2-Furyl)phenyl]methanol**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted values and data based on analogous structures. It also includes detailed experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **[2-(2-Furyl)phenyl]methanol**. These values are estimations based on the chemical structure and data from similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.5 - 7.2	m	4H	Aromatic-H (Phenyl)
~7.4	d	1H	Furan-H (position 5)
~6.5	dd	1H	Furan-H (position 4)
~6.3	d	1H	Furan-H (position 3)
~4.8	s	2H	CH <sub>2</sub>
~2.0 (broad)	s	1H	OH

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 101 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~155	Furan C2
~142	Furan C5
~138	Phenyl C1
~131	Phenyl C2'
~129 - 127	Phenyl CH
~112	Furan C4
~108	Furan C3
~63	CH <sub>2</sub>

Table 3: Expected Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
3600 - 3200	Broad, Strong	O-H (Alcohol)
3100 - 3000	Medium	C-H (Aromatic/Furan)
1600 - 1450	Medium-Strong	C=C (Aromatic/Furan)
1250 - 1000	Strong	C-O (Alcohol/Furan)
800 - 600	Strong	C-H Bending (Aromatic)

Table 4: Expected Mass Spectrometry (MS) Data

m/z	Ion
174.07	[M] <sup>+</sup> (Molecular Ion)
157.06	[M - OH] <sup>+</sup>
145.06	[M - CHO] <sup>+</sup>
115.05	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

A sample of **[2-(2-Furyl)phenyl]methanol** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

- <sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 4

seconds, and a relaxation delay of 1 second. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum is recorded on the same instrument at a frequency of 101 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Typical parameters involve a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

A small drop of neat **[2-(2-Furyl)phenyl]methanol** is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

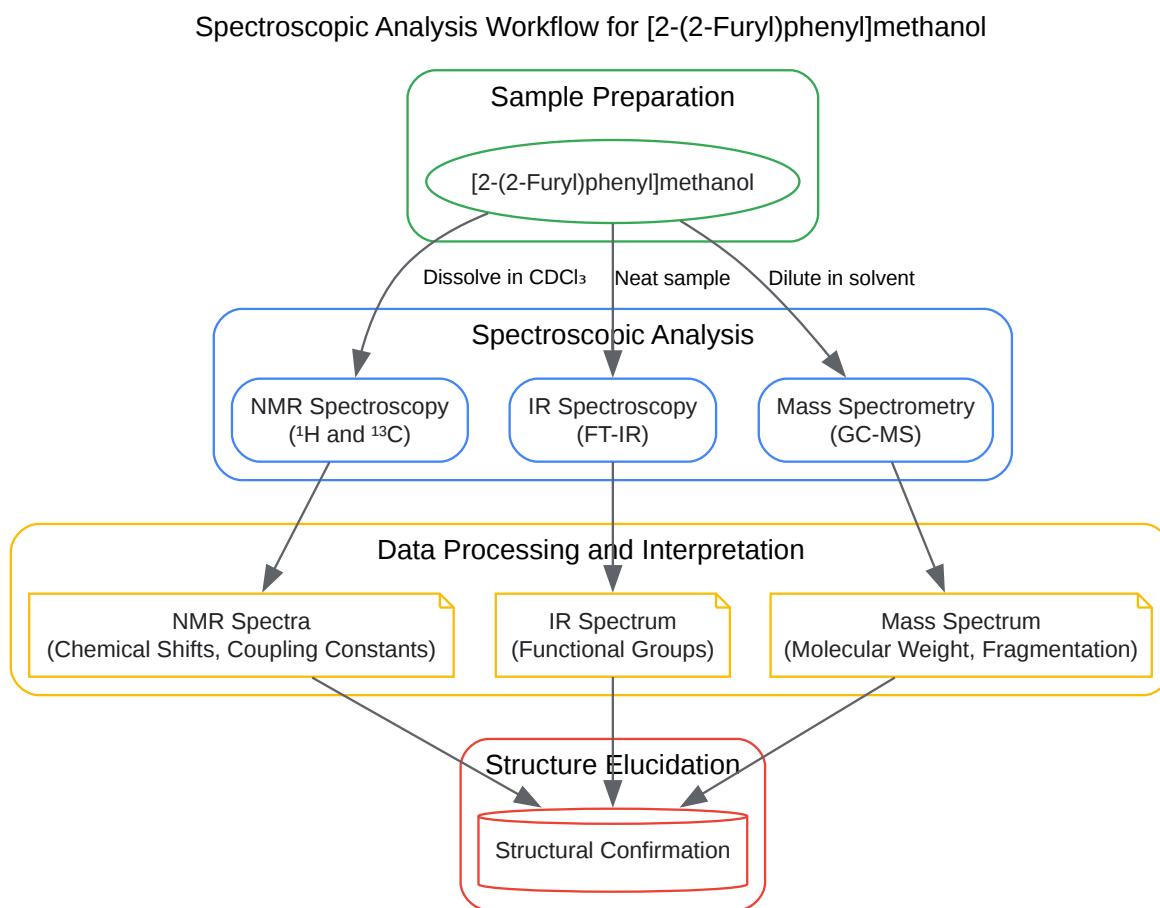
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **[2-(2-Furyl)phenyl]methanol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1  $\mu\text{L}$ ) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column suitable for separating organic molecules. The sample is vaporized in the injector and separated on the column before entering the mass spectrometer.

In the MS, the molecules are ionized using electron ionization (EI) at a standard energy of 70 eV. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) in a mass analyzer (e.g., a quadrupole). The mass spectrum is recorded, showing the relative abundance of each ion.

## Workflow and Data Integration

The following diagram illustrates the typical workflow for the spectroscopic analysis of an organic compound like **[2-(2-Furyl)phenyl]methanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of [2-(2-Furyl)phenyl]methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158806#2-2-furyl-phenyl-methanol-spectroscopic-data-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)